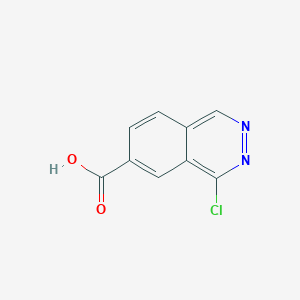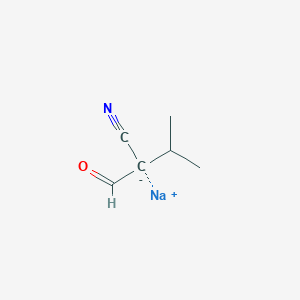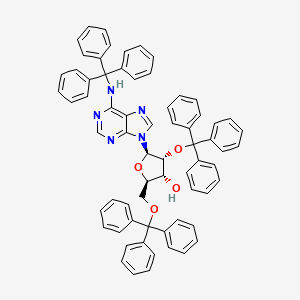
(2R,3R,4R,5R)-5-(6-(Tritylamino)-9H-purin-9-YL)-4-(trityloxy)-2-((trityloxy)methyl)tetrahydrofuran-3-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R,3R,4R,5R)-5-(6-(Tritylamino)-9H-purin-9-YL)-4-(trityloxy)-2-((trityloxy)methyl)tetrahydrofuran-3-OL is a complex organic compound that features a purine base attached to a tetrahydrofuran ring The compound is characterized by multiple trityl (triphenylmethyl) groups, which are often used as protective groups in organic synthesis
Métodos De Preparación
The synthesis of (2R,3R,4R,5R)-5-(6-(Tritylamino)-9H-purin-9-YL)-4-(trityloxy)-2-((trityloxy)methyl)tetrahydrofuran-3-OL typically involves multiple steps, including the protection of functional groups, formation of the purine base, and attachment of the trityl groups. The reaction conditions often require the use of strong acids or bases, as well as specific solvents to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve scaling up these reactions while maintaining stringent control over reaction parameters to ensure consistency and quality.
Análisis De Reacciones Químicas
This compound can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The purine base can be reduced under specific conditions to yield different derivatives.
Substitution: The trityl groups can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and the reagents used.
Aplicaciones Científicas De Investigación
(2R,3R,4R,5R)-5-(6-(Tritylamino)-9H-purin-9-YL)-4-(trityloxy)-2-((trityloxy)methyl)tetrahydrofuran-3-OL has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets, such as enzymes or receptors. The trityl groups may play a role in stabilizing the compound and enhancing its binding affinity to these targets. The pathways involved can include inhibition of enzyme activity or modulation of signal transduction processes, depending on the specific application being studied.
Comparación Con Compuestos Similares
Similar compounds include other purine derivatives and trityl-protected molecules. Compared to these compounds, (2R,3R,4R,5R)-5-(6-(Tritylamino)-9H-purin-9-YL)-4-(trityloxy)-2-((trityloxy)methyl)tetrahydrofuran-3-OL is unique due to its specific combination of functional groups and structural features. This uniqueness can result in distinct chemical reactivity and biological activity, making it a valuable compound for research and development.
Propiedades
Fórmula molecular |
C67H55N5O4 |
|---|---|
Peso molecular |
994.2 g/mol |
Nombre IUPAC |
(2R,3R,4R,5R)-5-[6-(tritylamino)purin-9-yl]-4-trityloxy-2-(trityloxymethyl)oxolan-3-ol |
InChI |
InChI=1S/C67H55N5O4/c73-60-58(46-74-66(52-34-16-4-17-35-52,53-36-18-5-19-37-53)54-38-20-6-21-39-54)75-64(61(60)76-67(55-40-22-7-23-41-55,56-42-24-8-25-43-56)57-44-26-9-27-45-57)72-48-70-59-62(68-47-69-63(59)72)71-65(49-28-10-1-11-29-49,50-30-12-2-13-31-50)51-32-14-3-15-33-51/h1-45,47-48,58,60-61,64,73H,46H2,(H,68,69,71)/t58-,60-,61-,64-/m1/s1 |
Clave InChI |
KZIFMRSPCAITKT-SZLADBSWSA-N |
SMILES isomérico |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC4=C5C(=NC=N4)N(C=N5)[C@H]6[C@@H]([C@@H]([C@H](O6)COC(C7=CC=CC=C7)(C8=CC=CC=C8)C9=CC=CC=C9)O)OC(C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1 |
SMILES canónico |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC4=C5C(=NC=N4)N(C=N5)C6C(C(C(O6)COC(C7=CC=CC=C7)(C8=CC=CC=C8)C9=CC=CC=C9)O)OC(C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(3aR,4S,9bS)-6,9-dimethyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B13035012.png)
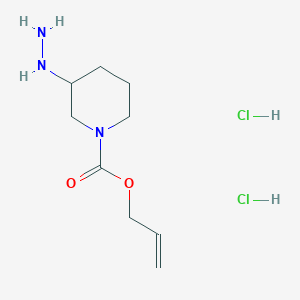
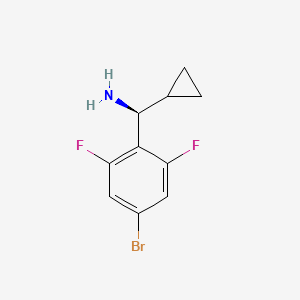
![7-Chloro-6-(trifluoromethyl)-2,3-dihydrobenzo[B]thiophen-3-OL](/img/structure/B13035032.png)

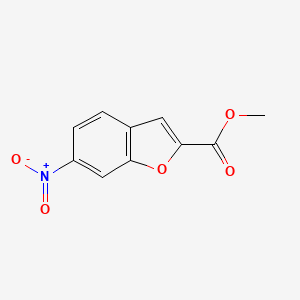
![7-Chlorooxazolo[4,5-b]pyridine](/img/structure/B13035042.png)
![5-(Benzo[d]oxazol-5-yl)-3-methyl-1H-pyrrole-2-carboxylicacid](/img/structure/B13035043.png)
![1-(2,2-Difluorobenzo[D][1,3]dioxol-4-YL)propan-1-amine](/img/structure/B13035051.png)
![4,6-dichloro-3-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B13035053.png)
